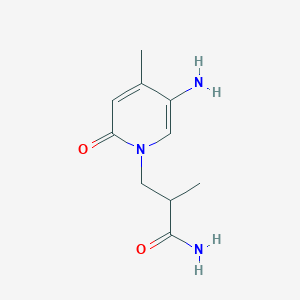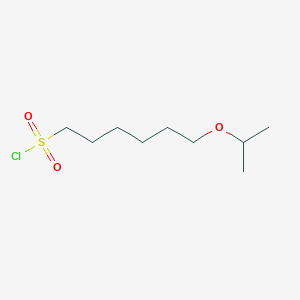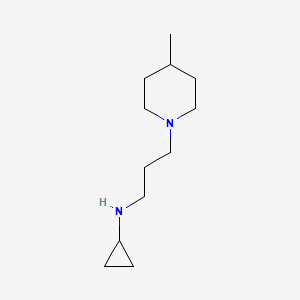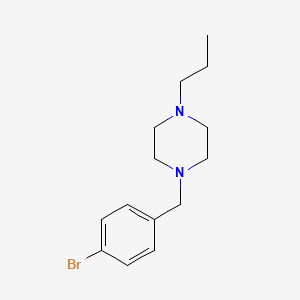
4-((2-Chlorophenyl)thio)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Chlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a pentanone structure. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorophenyl)thio)pentan-2-one typically involves a visible-light-promoted C-S cross-coupling reaction. One common method includes the reaction of 4’-bromoacetophenone with cesium carbonate and 2-chlorobenzenethiol in the presence of dry dimethyl sulfoxide (DMSO) as a solvent . The reaction mixture is irradiated with a 456 nm light source for several hours, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
化学反応の分析
Types of Reactions
4-((2-Chlorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanone structure can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-((2-Chlorophenyl)thio)pentan-2-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-((2-Chlorophenyl)thio)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and chlorophenyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)pentan-2-one: Similar structure but lacks the thioether linkage.
4-((3-Chlorophenyl)thio)pentan-2-one: Similar structure with the chlorine atom in a different position on the phenyl ring.
Uniqueness
4-((2-Chlorophenyl)thio)pentan-2-one is unique due to the specific positioning of the chlorine atom and the presence of the thioether linkage, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H13ClOS |
|---|---|
分子量 |
228.74 g/mol |
IUPAC名 |
4-(2-chlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)7-9(2)14-11-6-4-3-5-10(11)12/h3-6,9H,7H2,1-2H3 |
InChIキー |
HLSAPYVECADAMG-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C)SC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Methylphenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B13638794.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid](/img/structure/B13638827.png)



![6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13638844.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid](/img/structure/B13638867.png)

![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)
